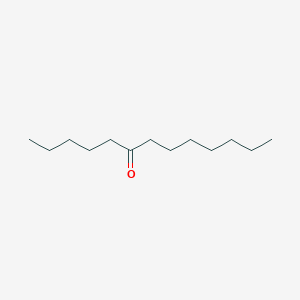

6-Tridecanone

Description

Contextualization within Ketone Chemistry and Long-Chain Aliphatic Compounds

Ketones are a fundamental class of organic compounds defined by the presence of a carbonyl group (a carbon-oxygen double bond) bonded to two other carbon atoms. researchgate.net This functional group imparts a distinct polarity to the molecule, influencing its reactivity and physical properties. researchgate.net 6-Tridecanone, as a long-chain aliphatic ketone, embodies the characteristics of this class, with its chemical behavior dictated by the interplay between the polar carbonyl group and the nonpolar thirteen-carbon chain.

The synthesis of long-chain aliphatic ketones like 6-Tridecanone can be approached through various established organic chemistry methodologies. These include the oxidation of the corresponding secondary alcohol, 6-tridecanol (B1617176), and the ketonization of carboxylic acids. More advanced techniques, such as the α-alkylation of ketones with alcohols, also provide pathways to these larger ketone structures. unibs.it The study of these synthetic routes is crucial for producing 6-Tridecanone and its analogs for further research and potential applications.

Below is a table summarizing the key chemical properties of 6-Tridecanone.

| Property | Value |

| Molecular Formula | C13H26O |

| Molecular Weight | 198.34 g/mol |

| CAS Number | 22026-12-6 |

| IUPAC Name | Tridecan-6-one |

| Melting Point | 27.5 °C (estimate) |

| Boiling Point | 260.68 °C (estimate) |

| Density | 0.8275 g/cm³ (estimate) |

| XLogP3 | 5.1 |

Note: Some physical properties are estimated values based on computational models. nih.govchemicalbook.com

Significance and Emerging Research Frontiers for 6-Tridecanone

The significance of 6-Tridecanone in academic research is multifaceted, with investigations spanning from its fundamental chemical characteristics to its potential roles in biological and industrial systems.

Flavor and Fragrance Chemistry: One of the more established areas of interest for 6-Tridecanone is in the field of flavor and fragrance. Its long carbon chain and the position of the carbonyl group contribute to its distinct odor profile, which has been described as having spicy and vegetable notes. perfumerflavorist.com Research in this area focuses on understanding the structure-odor relationships of aliphatic ketones, with 6-Tridecanone serving as a key example. The subtle variations in odor among its isomers, such as 2-tridecanone (B165437), which is found in various natural sources like dairy products and boiled pork liver, highlight the importance of the carbonyl group's position in determining sensory perception. perfumerflavorist.comfragranceu.com

Semiochemical Research: While direct evidence is still emerging, there is growing interest in the potential of 6-Tridecanone and other long-chain ketones to act as semiochemicals. Semiochemicals are chemical signals that mediate interactions between organisms. plantprotection.pl Many insects utilize long-chain ketones as pheromones for communication, particularly for mating and aggregation. The structural similarity of 6-Tridecanone to known insect pheromones makes it a candidate for investigation in chemical ecology and integrated pest management strategies.

Biomarker Research: The analysis of volatile organic compounds (VOCs) in exhaled breath and other biological samples is a rapidly developing field for the non-invasive diagnosis of diseases, including cancer. nih.govnih.gov Ketones are a class of VOCs that have been identified as potential biomarkers. nih.gov While research has often focused on smaller ketones, the presence and concentration of longer-chain ketones like 6-Tridecanone in biological matrices could potentially serve as indicators of specific metabolic states or diseases. Further studies are needed to explore the link between 6-Tridecanone and specific health conditions.

Biocatalytic Synthesis: The development of sustainable and efficient chemical synthesis methods is a major focus of modern chemistry. Biocatalysis, which utilizes enzymes to carry out chemical transformations, offers a green alternative to traditional synthetic methods. nih.gov Research into the use of ketoreductases and other enzymes for the production of ketones and their corresponding chiral alcohols is an active area of investigation. acs.orgresearchgate.netacademie-sciences.frnih.gov While specific studies on the biocatalytic synthesis of 6-Tridecanone are not yet widespread, the principles and methodologies being developed in this field could be applied to its production, potentially leading to more environmentally friendly manufacturing processes.

The following table outlines the emerging research areas for 6-Tridecanone and the potential significance of these investigations.

| Research Area | Potential Significance |

| Flavor and Fragrance | Understanding structure-odor relationships for the development of new flavor and fragrance compounds. |

| Semiochemicals | Potential for use in sustainable pest management strategies through the disruption of insect communication. |

| Biomarkers | Non-invasive detection and monitoring of diseases through the analysis of volatile organic compounds. |

| Biocatalysis | Development of green and efficient methods for the synthesis of 6-Tridecanone and other long-chain ketones. |

Structure

3D Structure

Properties

IUPAC Name |

tridecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-3-5-7-8-10-12-13(14)11-9-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVFRXPKBAAIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176492 | |

| Record name | Tridecan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid or melt; mp = 20-22 deg C; [Alfa Aesar MSDS] | |

| Record name | 6-Tridecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9677 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22026-12-6 | |

| Record name | 6-Tridecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22026-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecan-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022026126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Tridecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tridecan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecan-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Tridecanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX4NSZ89QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of 6 Tridecanone

Laboratory-Scale Synthetic Methodologies

The synthesis of 6-tridecanone in a laboratory setting can be achieved through several reliable pathways, primarily involving the construction of the C13 backbone and the specific placement of the carbonyl group at the 6-position.

Regioselective Oxidation of Tridecanols

A primary and straightforward method for the synthesis of 6-tridecanone is the regioselective oxidation of its corresponding secondary alcohol, tridecan-6-ol. This transformation requires an oxidizing agent that is effective for converting secondary alcohols to ketones without over-oxidation or side reactions.

Detailed Research Findings: Common and effective reagents for this purpose include chromium-based reagents and activated dimethyl sulfoxide (B87167) (DMSO) methods.

Pyridinium Chlorochromate (PCC): PCC is a milder chromium-based reagent that can efficiently oxidize secondary alcohols to ketones. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) at room temperature. The use of PCC minimizes the risk of over-oxidation that can be associated with stronger agents like chromic acid. One synthetic approach involves the Grignard reaction of an aldehyde with an organomagnesium halide, followed by PCC oxidation of the resulting secondary alcohol to yield the target ketone. researchgate.netznaturforsch.com

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered non-nucleophilic base such as triethylamine (B128534) (TEA). synarchive.comorganic-chemistry.org The Swern oxidation is known for its very mild reaction conditions (typically -78 °C to room temperature) and wide functional group tolerance, making it a highly reliable method. wikipedia.org The reaction proceeds via an alkoxysulfonium ylide intermediate which collapses to form the ketone, dimethyl sulfide, and carbon monoxide/dioxide. wikipedia.orgnrochemistry.comjkchemical.com

Friedel-Crafts Acylation and Related Carbonyl-Forming Reactions

While Friedel-Crafts acylation is a classic method for forming aryl ketones, related carbonyl-forming reactions are more directly applicable to the synthesis of aliphatic ketones like 6-tridecanone. These methods typically involve the reaction of an acyl halide with an organometallic reagent.

Detailed Research Findings: A highly effective method for synthesizing ketones from acyl chlorides involves the use of organocadmium reagents. wikipedia.org This approach is valued for its selectivity, as organocadmium compounds are generally unreactive towards ketones, thus preventing a second addition to form a tertiary alcohol, a common side reaction with more reactive organometallics like Grignard reagents. wikipedia.orgyoutube.com

The synthesis of 6-tridecanone via this route would proceed in two steps:

Preparation of the organocadmium reagent (dihexylcadmium) from a Grignard reagent (hexylmagnesium bromide) and cadmium chloride.

Reaction of the dihexylcadmium with heptanoyl chloride. The less nucleophilic nature of the organocadmium reagent ensures the reaction stops at the ketone stage. wikipedia.org

Another related pathway is the reaction of a nitrile with a Grignard reagent. The reaction of heptanenitrile (B1581596) with hexylmagnesium bromide, followed by acidic hydrolysis of the intermediate imine, yields 6-tridecanone.

Reductive Pathways to Ketone Precursors

In some multi-step syntheses, a reductive step is crucial for creating an intermediate that is later converted to the final ketone. This often involves the reduction of a carboxylic acid derivative or another functional group to an alcohol, which is then oxidized.

Detailed Research Findings: A representative synthetic sequence might involve the reduction of an ester to an alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). researchgate.net For example, a precursor ester could be reduced to the corresponding alcohol. This alcohol can then be oxidized to the target ketone using a method described in section 2.1.1. Although indirect, this pathway is valuable when the precursor ester is more readily accessible than the corresponding alcohol or aldehyde. For instance, a published synthesis of a fluorinated analog of tridecanone involved the reduction of an acetate (B1210297) with LiAlH₄ to an alcohol, which was then oxidized with PCC to an aldehyde, and subsequently converted to the ketone. researchgate.netznaturforsch.com

Industrial and Bio-Industrial Production Strategies

For larger-scale production, efficiency, catalyst reusability, and feedstock sustainability become paramount. Strategies shift from stoichiometric reagents to catalytic processes and the use of renewable biomass.

Catalytic Dehydrogenation Processes

Catalytic dehydrogenation is the reverse of catalytic hydrogenation and provides a direct, atom-economical route from an alcohol to a ketone with the only byproduct being hydrogen gas. This process is well-suited for industrial applications.

Detailed Research Findings: The industrial production of fatty alcohols often employs catalytic hydrogenation of fatty acids or their esters using catalysts like copper chromite or copper/zinc mixed oxides at high temperatures (230–280 °C) and pressures (20–30 MPa). researchgate.netscielo.org.co The reverse reaction, dehydrogenation, can be used to produce ketones from secondary alcohols. Catalytic dehydrogenation of secondary fatty alcohols to their corresponding ketones can be achieved using various metal catalysts. Platinum-based catalysts are effective for this transformation. acs.org Amination processes for fatty alcohols also proceed via an initial dehydrogenation step to form a carbonyl intermediate, often using Cu-Ni catalysts. researchgate.net For the synthesis of 6-tridecanone, vapors of tridecan-6-ol would be passed over a heated heterogeneous catalyst bed.

Formation and Optimization in Biomass Conversion Systems

A significant area of modern research is the production of chemicals from renewable biomass. 6-Tridecanone has been identified as a product from the upgrading of biomass-derived platform molecules, particularly volatile fatty acids (VFAs).

Detailed Research Findings: Two primary routes have been identified for the formation of 6-tridecanone from biomass:

Catalytic Ketonization: This process involves the coupling of two carboxylic acid molecules over a metal oxide catalyst at high temperatures, producing a symmetrical or unsymmetrical ketone, water, and carbon dioxide. sioc-journal.cnacs.org The formation of 7-tridecanone (B47724) (an isomer of 6-tridecanone) has been reported from the self-ketonization of heptanoic acid, and cross-ketonization of different VFAs can produce a range of ketones. nrel.gov The cross-ketonization of hexanoic acid and heptanoic acid over a catalyst like zirconia (ZrO₂) or titania (TiO₂) would yield 6-tridecanone. The mechanism is believed to involve the formation of surface carboxylates, which then undergo C-C bond formation. berkeley.eduresearchgate.net The presence of water, a major component of bio-oils, can inhibit catalyst activity, a challenge that can be mitigated by using hydrophobic supports like carbon. acs.org

Biosynthesis via Claisen Condensation: Certain microorganisms can synthesize ketones through pathways related to fatty acid synthesis. It has been shown that 6-tridecanone can be biosynthesized via a non-decarboxylative Claisen condensation reaction between hexanoyl- and octanoyl-thioester precursors, catalyzed by a ketosynthase enzyme. researchgate.net This biological route offers a pathway to ketones directly from fatty acid metabolism intermediates. psu.edu Metabolic engineering efforts have successfully produced a range of methyl ketones, including 2-tridecanone (B165437), in host organisms like E. coli. nih.govjbei.org

Chemical Reactivity and Functional Group Transformations

The carbonyl group in 6-tridecanone is the central feature of its reactivity, participating in a variety of chemical transformations. These reactions allow for the conversion of the ketone into other important functional groups, such as carboxylic acids and alcohols, and for the formation of new carbon-carbon and carbon-heteroatom bonds.

The oxidation of ketones often requires harsh conditions and results in the cleavage of a carbon-carbon bond adjacent to the carbonyl group. In the case of an unsymmetrical ketone like 6-tridecanone, a mixture of carboxylic acids can be expected. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions, can cleave the carbon-carbon bonds on either side of the carbonyl. This would theoretically yield pairs of carboxylic acids: pentanoic acid and heptanoic acid, or butanoic acid and octanoic acid, following Popoff's rule which states that the cleavage occurs to keep the carbonyl group with the smaller alkyl group.

Another significant oxidation reaction for ketones is the Baeyer-Villiger oxidation, which involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a peroxide. sigmaaldrich.comwikipedia.org This reaction inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. sigmaaldrich.comwikipedia.org For 6-tridecanone, this would result in the formation of either pentyl heptanoate (B1214049) or heptyl pentanoate, depending on the migratory aptitude of the alkyl groups. Generally, the group that can better stabilize a positive charge migrates preferentially.

The haloform reaction is a specific type of oxidation that occurs with methyl ketones in the presence of a base and a halogen (Cl₂, Br₂, or I₂). libretexts.orgwikipedia.org While 6-tridecanone is not a methyl ketone and will not undergo a classic haloform reaction to produce a haloform and a carboxylate with one less carbon, the initial steps involving enolate formation and α-halogenation can occur under basic conditions.

Table 1: Potential Oxidation Products of 6-Tridecanone

| Reaction Type | Reagents | Potential Products |

| Strong Oxidation | KMnO₄, H⁺ or K₂Cr₂O₇, H⁺ | Pentanoic acid, Heptanoic acid |

| Baeyer-Villiger Oxidation | m-CPBA | Pentyl heptanoate, Heptyl pentanoate |

The reduction of the carbonyl group in 6-tridecanone to a secondary alcohol, 6-tridecanol (B1617176), is a fundamental transformation. This can be readily achieved using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. For instance, the reduction of 3,9-diethyl-6-tridecanone, a derivative of 6-tridecanone, is effectively carried out using NaBH₄ in methanol (B129727) at temperatures ranging from 0 to 25°C. Similar conditions are applicable to the reduction of 6-tridecanone. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also efficiently reduces ketones to alcohols. Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure, represents an industrial-scale method for this reduction.

Table 2: Common Reducing Agents for 6-Tridecanone

| Reagent | Solvent | Typical Conditions | Product |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol (B145695) | 0-25°C | 6-Tridecanol |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0°C to reflux | 6-Tridecanol |

| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol, Isopropanol | Elevated temperature and pressure | 6-Tridecanol |

The electrophilic carbon of the carbonyl group in 6-tridecanone is susceptible to attack by various nucleophiles, leading to a wide array of derivatives.

Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to 6-tridecanone results in the formation of a tertiary alcohol after acidic workup. sigmaaldrich.com This reaction is a powerful tool for creating new carbon-carbon bonds. For example, reacting 6-tridecanone with methylmagnesium bromide would yield 6-methyl-6-tridecanol.

Wittig Reaction: The Wittig reaction provides a method for converting ketones into alkenes. libretexts.org It involves the reaction of 6-tridecanone with a phosphorus ylide (Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to produce an alkene, in this case, 6-methylene-tridecane, and triphenylphosphine (B44618) oxide. libretexts.orgresearchgate.net The choice of the ylide determines the substituent on the newly formed double bond.

Reductive Amination: This reaction converts the carbonyl group into an amine. It typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ. For example, the reductive amination of 6-undecanone (B1294626) with dimethylamine (B145610) using a platinum catalyst has been reported, suggesting a similar reaction would be effective for 6-tridecanone to produce the corresponding tertiary amine. google.com

Design and Synthesis of 6-Tridecanone Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of derivatives of 6-tridecanone is crucial for conducting Structure-Activity Relationship (SAR) studies, which aim to understand how modifications to a chemical structure affect its biological activity. Aliphatic ketones, including 6-tridecanone and its analogs, are known to act as insect pheromones and repellents. mdpi.comuliege.be

Modification of the Alkyl Chains: The length and branching of the alkyl chains flanking the carbonyl group can significantly influence biological activity. SAR studies on aliphatic ketones have shown that chain length can affect olfactory responses in insects and other animals. mdpi.comontosight.ai Synthesizing homologs and isomers of 6-tridecanone allows for the investigation of these effects.

Introduction of Other Functional Groups: The incorporation of different functional groups, such as fluorine, can alter the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity. For example, fluorinated analogs of aliphatic ketones have been synthesized and shown to have potent repellent properties against ants. znaturforsch.com

Formation of Oximes: The reaction of 6-tridecanone with hydroxylamine (B1172632) (NH₂OH) yields a 6-tridecanone oxime. ijprajournal.comacs.org Oximes and their derivatives are known to possess a wide range of biological activities, including antimicrobial and antifungal properties. mdpi.comsci-hub.se The formation of oximes introduces a new site for hydrogen bonding and can significantly alter the molecule's interaction with biological targets. epa.gov SAR studies on oxime derivatives often involve the synthesis of both E and Z isomers and the addition of various substituents to the oxime oxygen. ucsd.edu

Table 3: Examples of 6-Tridecanone Derivatives for SAR Studies

| Derivative Type | Synthetic Approach | Potential Biological Activity |

| Homologs/Isomers | Grignard reaction, Wittig reaction | Altered pheromonal/repellent activity |

| Fluorinated Analogs | Reaction with fluorinating agents | Enhanced repellent properties |

| Oximes | Reaction with hydroxylamine | Antimicrobial, Antifungal, Insecticidal |

By systematically synthesizing and evaluating these and other derivatives, a deeper understanding of the structure-activity relationships of 6-tridecanone can be achieved, guiding the design of new compounds with optimized properties for various applications.

Biosynthesis, Metabolism, and Biotransformation of 6 Tridecanone

Natural Occurrence and Biosynthetic Origins in Biological Systems

Presence in Plant Volatiles and Essential Oils (e.g., Etlingera elatior, Mangrove Species)

6-Tridecanone, a methyl ketone, has been identified as a component of the essential oils of various plants. Research on the chemical composition of Etlingera elatior (torch ginger) has revealed the presence of 2-tridecanone (B165437), a closely related methyl ketone, in its leaves and pseudostems. researchgate.netresearchgate.net The composition of essential oils can be influenced by post-harvest drying periods, with 2-tridecanone being a major compound in the pseudostems of E. elatior after 24 hours of drying. researchgate.netresearchgate.net

In the context of mangrove ecosystems, studies have identified a variety of volatile organic compounds, including ketones, from different mangrove species. nih.govnih.gov While the presence of a wide range of ketones has been established in the leaves, stems, and roots of various mangrove species, the specific identification of 6-tridecanone is not consistently reported across all studies. nih.gov The volatile profiles of mangroves are complex and can vary significantly between species and even different parts of the same plant. nih.gov For instance, analysis of cyanobacteria isolated from Brazilian mangroves revealed the production of several classes of volatile compounds, including ketones. nih.gov

The following table summarizes the occurrence of related ketones in the specified plant species based on available research.

| Plant Species | Part | Compound Detected | Key Findings |

| Etlingera elatior | Pseudostem | 2-Tridecanone | Becomes a major component (51.5%) after 24 hours of post-harvest air drying. researchgate.netresearchgate.net |

| Mangrove Species (general) | Leaves, Stems, Roots | Ketones (class) | A diverse range of ketones are present as volatile compounds, with significant variation between species and plant parts. nih.gov |

| Cyanobacteria from Mangroves | - | Ketones (class) | Isolated cyanobacterial strains produce various volatile compounds, including ketones. nih.gov |

Microbial Production Pathways (e.g., Bacterial Methyl Ketone Synthesis)

The microbial production of methyl ketones, including 6-tridecanone, has been a significant area of research, particularly through metabolic engineering of bacteria such as Escherichia coli. nih.govresearchgate.net These engineered pathways often utilize genes from plants known for high methyl ketone production, such as the wild tomato species Solanum habrochaites. nih.govnih.govoup.com

The core of this biosynthetic pathway involves the diversion of intermediates from fatty acid metabolism. mdpi.com In engineered E. coli, a functional methyl ketone biosynthetic pathway can be constructed by over-expressing two key genes from S. habrochaites: shmks2, which encodes a 3-ketoacyl-ACP thioesterase, and shmks1, which encodes a beta-decarboxylase. researchgate.net These enzymes facilitate the synthesis of methyl ketones from 3-ketoacyl-ACP, an intermediate in the fatty acid biosynthetic cycle. researchgate.net The production of methyl ketones like 2-nonanone, 2-undecanone (B123061), and 2-tridecanone has been successfully demonstrated using this system. researchgate.net

Furthermore, modifications to the β-oxidation pathway in E. coli have been shown to enhance the production of methyl ketones. nih.gov This involves the overproduction of β-ketoacyl coenzyme A (CoA) thioesters. nih.gov Some bacteria can naturally produce methyl ketones through the oxidation of aliphatic hydrocarbons. researchgate.net

Detection in Environmental Matrices (e.g., Marine Sediments)

While long-chain ketones are known to be present in marine sediments, the specific detection of 6-tridecanone is not widely documented in available research. Studies on Holocene Black Sea sediments have identified other novel long-chain ketones, such as a di-unsaturated C36 ethyl ketone. researchgate.net The presence and distribution of these ketones can provide insights into past environmental conditions and the biological origins of the organic matter in the sediments. researchgate.net The biological precursors for these sedimentary ketones are often linked to specific types of algae. researchgate.net Further research is needed to ascertain the presence and significance of 6-tridecanone in marine sedimentary environments.

Enzymatic Mechanisms and Genetic Regulation of Biosynthesis

Characterization of Methyl Ketone Synthase Enzymes

The biosynthesis of methyl ketones in plants and engineered microbes is primarily catalyzed by a pair of enzymes known as methyl ketone synthases, MKS1 and MKS2. mdpi.comnih.gov These enzymes were first extensively studied in the wild tomato species Solanum habrochaites, which produces high levels of 2-undecanone and 2-tridecanone. nih.govoup.comnih.gov

Methyl Ketone Synthase 2 (MKS2): This enzyme functions as a thioesterase. nih.govoup.comisaaa.org It acts on β-ketoacyl-acyl carrier protein (ACP) substrates, which are intermediates in the de novo fatty acid biosynthesis pathway within the plastids. mdpi.comisaaa.org MKS2 catalyzes the hydrolysis of the thioester bond, releasing a free β-ketoacid. nih.govoup.com MKS2 belongs to the "hot-dog fold" protein family of thioesterases and contains a conserved aspartate residue that is crucial for its catalytic activity. isaaa.org Different MKS2 homologs can exhibit specificity for β-ketoacyl-ACPs of varying chain lengths. isaaa.org

Methyl Ketone Synthase 1 (MKS1): Following the action of MKS2, MKS1, which is a decarboxylase, catalyzes the final step in the pathway. nih.govoup.com It acts on the β-ketoacids released by MKS2, removing the carboxyl group to form the corresponding methyl ketone. nih.govoup.com MKS1 is a member of the α/β-hydrolase superfamily of proteins. nih.gov While the decarboxylation of β-ketoacids can occur spontaneously, the presence of MKS1 significantly enhances the rate of methyl ketone formation. researchgate.net

The coordinated action of these two enzymes provides an efficient pathway for the production of methyl ketones from fatty acid precursors.

| Enzyme | Protein Family | Substrate | Product | Catalytic Function |

| Methyl Ketone Synthase 2 (MKS2) | "Hot-dog fold" thioesterase | β-ketoacyl-ACP | β-ketoacid | Hydrolysis of the thioester bond. nih.govoup.comisaaa.org |

| Methyl Ketone Synthase 1 (MKS1) | α/β-hydrolase | β-ketoacid | Methyl ketone | Decarboxylation of the β-ketoacid. nih.govnih.govoup.com |

Involvement of Fatty Acid Metabolic Pathways (e.g., β-Oxidation Intermediates)

The biosynthesis of 6-tridecanone and other methyl ketones is intrinsically linked to fatty acid metabolism, utilizing intermediates from both fatty acid synthesis and degradation (β-oxidation).

Fatty Acid Synthesis: As described above, the primary pathway for methyl ketone biosynthesis in plants like S. habrochaites and in engineered microbes involves the diversion of β-ketoacyl-ACP intermediates from the fatty acid synthesis cycle. researchgate.netmdpi.com This process occurs in the plastids of plant cells. isaaa.org

β-Oxidation Pathway: The β-oxidation cycle, a process that breaks down fatty acids to produce energy, also plays a role in methyl ketone formation. nih.gov It is hypothesized that incomplete β-oxidation of fatty acids can lead to the accumulation of β-ketoacyl-CoA intermediates, which can then be converted to methyl ketones. nih.gov In engineered E. coli, modifying the β-oxidation pathway by overexpressing certain enzymes and deleting others has been shown to increase the pool of β-ketoacyl-CoA thioesters, thereby enhancing methyl ketone production. nih.gov This suggests that both anabolic and catabolic fatty acid pathways can be harnessed for the synthesis of methyl ketones.

Metabolic Engineering Strategies for Enhanced Biosynthesis

Metabolic engineering aims to modify the metabolism of host organisms, such as bacteria or yeast, to enhance the production of specific chemical compounds. For a long-chain aliphatic ketone like 6-tridecanone, these strategies typically focus on increasing the availability of precursors and optimizing the enzymatic reactions that lead to the final product. While research specifically targeting 6-tridecanone is specialized, general principles of metabolic engineering for producing similar molecules can be applied.

Key strategies often involve the manipulation of fatty acid biosynthesis or β-oxidation pathways to generate the necessary carbon backbone. A common approach involves creating synthetic pathways that divert central metabolites, like acetyl-CoA, towards the production of the target molecule. researchgate.netnih.gov Engineering can involve the introduction of heterologous genes from other organisms or the modification of endogenous genes to fine-tune enzyme expression and activity. mdpi.comnih.gov

For instance, a synthetic metabolic platform could be developed in a host like Escherichia coli. researchgate.net This would involve driving the carbon flux towards the formation of specific 2-keto acids, which serve as precursors. researchgate.net The pathway would then require specific enzymes, such as 2-ketoacid decarboxylases to convert the keto acids into aldehydes, and subsequently, other enzymes to produce the final ketone structure. researchgate.net Optimizing the expression levels of these enzymes is crucial to balance the metabolic load on the host cell and maximize the yield of the desired product. nih.gov

Table 1: Metabolic Engineering Strategies for Ketone Biosynthesis

| Strategy | Description | Key Engineering Targets |

| Precursor Supply Enhancement | Increasing the intracellular pool of primary metabolites that serve as the building blocks for the target molecule. | Upregulation of acetyl-CoA and malonyl-CoA synthesis pathways; regulation of the shikimic acid pathway for aromatic precursors. nih.gov |

| Pathway Optimization | Introducing and fine-tuning the expression of heterologous enzymes to create a novel and efficient production pathway. | Co-expression of multiple rate-limiting enzymes; balancing enzyme and pathway turnovers using modular frameworks. nih.govresearchgate.net |

| Competing Pathway Suppression | Downregulating or knocking out metabolic pathways that consume the necessary precursors or intermediates. | Repressing fatty acid biosynthesis to increase the availability of malonyl-CoA. nih.gov |

| Cofactor Engineering | Ensuring an adequate supply of necessary cofactors (e.g., NADPH) for the biosynthetic enzymes. | Engineering pathways like the phosphoketolase pathway to improve the production of acetyl-CoA and NADPH. mdpi.com |

Biotransformation and Degradation Pathways

The breakdown of 6-tridecanone in biological systems is primarily mediated by microbial enzymes. These processes are critical for the environmental fate of the compound and represent potential avenues for bioremediation.

Enzymatic Degradation by Microbial Oxidoreductases and Hydrolases (e.g., Secondary Alcohol Oxidase, β-Diketone Hydrolase)

Microbial enzymes, particularly oxidoreductases, play a central role in the initial steps of ketone degradation. Secondary alcohol oxidases (SAO) are flavoenzymes that catalyze the oxidation of secondary alcohols to their corresponding ketones, with a simultaneous release of hydrogen peroxide. wikipedia.orgnih.gov Research on Pseudomonas sp. has shown that its secondary alcohol oxidase can catalyze the oxidation of 8-hydroxy-6-tridecanone, a direct precursor alcohol to a hydroxylated form of 6-tridecanone. tandfonline.comoup.com This indicates a direct enzymatic pathway for the formation and potential degradation of 6-tridecanone and related structures. The systematic name for this enzyme class is secondary-alcohol:oxygen oxidoreductase. wikipedia.org

Following initial oxidation steps, other enzymes like hydrolases may be involved. While 6-tridecanone is a mono-ketone, its degradation pathway could involve further oxidation to form a β-diketone structure. At this point, a β-diketone hydrolase could cleave the carbon chain. β-Diketone hydrolase from Pseudomonas sp. has been shown to catalyze the hydrolysis of various aliphatic β-diketones into a methyl ketone and a carboxylic acid. tandfonline.comoup.com This two-step process of oxidation followed by hydrolysis represents a plausible pathway for the complete breakdown of the 6-tridecanone carbon skeleton.

Table 2: Key Enzymes in Ketone Degradation

| Enzyme | Enzyme Commission (EC) Number | Function | Relevance to 6-Tridecanone |

| Secondary Alcohol Oxidase | EC 1.1.3.18 | Catalyzes the oxidation of a secondary alcohol and O₂ to a ketone and H₂O₂. wikipedia.org | Can oxidize precursors like 6-tridecanol (B1617176) to 6-tridecanone and acts on related structures like 8-hydroxy-6-tridecanone. tandfonline.comoup.com |

| β-Diketone Hydrolase | Not explicitly defined for all variants | Catalyzes the hydrolysis of aliphatic β-diketones to form smaller molecules like methyl ketones and carboxylic acids. tandfonline.comoup.com | Potentially involved in a later stage of degradation after 6-tridecanone is further oxidized to a β-diketone. |

| Oxidoreductases (General) | Varies (e.g., EC 1) | A broad family of enzymes that catalyze oxidation-reduction reactions. nih.govresearchgate.net | Fungal oxidoreductases are noted for their broad substrate specificity and ability to degrade various organic compounds. researchgate.net |

Microbial Biotransformation of Related Ketones in Environmental Contexts

In natural environments like soil and water, the biotransformation of ketones is carried out by diverse microbial communities. medcraveonline.com Microorganisms can utilize a wide range of organic compounds, including aliphatic hydrocarbons and ketones, as sources of carbon and energy. researchgate.netpjoes.com The ability of microbes to transform these compounds is fundamental to their environmental degradation and the biogeochemical cycling of carbon. nih.govnih.gov

The degradation of aliphatic compounds in the environment often proceeds through the β-oxidation pathway, a core metabolic process that breaks down fatty acids. pjoes.com For a ketone like 6-tridecanone, microbial enzymes may first functionalize the molecule, for example, by introducing a hydroxyl group via monooxygenases. This can be followed by oxidation to a carboxylic acid, which can then enter the β-oxidation cycle. This cycle systematically shortens the carbon chain, ultimately mineralizing the compound to carbon dioxide and water. nih.gov

Microbial consortia isolated from environments contaminated with petroleum hydrocarbons have demonstrated a robust capacity for degrading a wide array of organic molecules. researchgate.net These communities often contain bacteria and fungi equipped with the necessary enzymes, such as oxidoreductases and hydrolases, to break down persistent chemical structures. researchgate.netnih.gov The biotransformation process reduces the toxicity and persistence of such compounds in the environment. medcraveonline.com

Table 3: Microbial Biotransformation Processes in Environmental Contexts

| Process | Description | Relevant Microorganisms | Environmental Context |

| Oxidation | Initial enzymatic attack on the ketone molecule, often introducing oxygen to increase reactivity. | Bacteria (Pseudomonas sp.), Fungi | Soil, Water, Wastewater Treatment nih.govnih.gov |

| Hydrolysis | Cleavage of chemical bonds by the addition of water, often following oxidation steps. | Bacteria, Fungi | Contaminated Sites, Industrial Waste medcraveonline.com |

| β-Oxidation | Stepwise degradation of the aliphatic carbon chain to produce acetyl-CoA. | Diverse soil and water microbiota | Soil, Aquatic Sediments pjoes.com |

| Mineralization | The complete degradation of an organic compound to inorganic substances like CO₂ and H₂O. | Microbial consortia | Contaminated Soil and Water medcraveonline.comnih.gov |

Ecological and Biological Roles of 6 Tridecanone in Non Human Systems

Interactions with Microorganisms and Inter-Species Signaling

Influence on Microbial Cellular Membrane Integrity

Volatile organic compounds (VOCs) produced by microorganisms can play a significant role in microbial competition and antagonistic relationships. mdpi.com Some ketones, a class of VOCs, have been shown to impact the cellular integrity of other microorganisms. For instance, certain essential oils rich in ketones can increase membrane permeability and disrupt the cell membrane integrity of bacteria. herbmedpharmacol.com While direct studies on 6-tridecanone's specific effect on microbial membrane integrity are not extensively detailed in the provided results, the broader class of ketones to which it belongs is known to have such disruptive capabilities. This disruption can lead to the leakage of intracellular components, ultimately inhibiting or killing the microorganism. nih.gov

Role in Microbial Metabolism and Bioremediation Processes

Microbial metabolism is the cornerstone of bioremediation, a process that utilizes microorganisms to break down or transform environmental pollutants into less harmful substances. numberanalytics.commdpi.com Microorganisms possess diverse metabolic pathways that enable them to degrade a wide array of compounds. numberanalytics.com Some bacteria are capable of utilizing specific ketones as a sole source of carbon and energy. For example, an Arthrobacter species can metabolize acetophenone (B1666503) through an oxygen-insertion reaction. nih.gov

Furthermore, symbiotic bacteria in insects have been found to mediate the toxicity of plant-derived compounds like 2-tridecanone (B165437). For instance, Corynebacterium sp. 2-TD, a gut symbiont of the agricultural pest Helicoverpa armigera, can degrade 2-tridecanone, suggesting a role for microbial metabolism in detoxifying this compound. researchgate.net This metabolic capability is crucial for the survival of the insect when feeding on plants that produce 2-tridecanone as a defense mechanism. researchgate.net The degradation of ketones by microorganisms highlights their potential role in bioremediation processes, breaking down these compounds in various environments. numberanalytics.commdpi.com

Contribution to Volatile Organic Compound (VOC) Profiles in Ecological Interactions

6-Tridecanone is a component of the volatile organic compound (VOC) profiles of various organisms, playing a role in their ecological interactions. frontiersin.org VOCs are chemical signals that can act over short and long distances, influencing the behavior and physiology of other organisms. mdpi.com

For instance, 6-tridecanone has been identified in the VOC emissions of certain fungi, such as Ceratocystis fimbriata and endophytic fungi, where it contributes to the mixture of compounds that can inhibit the growth of other pathogenic fungi. plos.orgfrontiersin.org It is also produced by some bacteria, like Bacillus velezensis, and is involved in the suppression of plant pathogens. researchgate.net

In the plant kingdom, 6-tridecanone is part of the volatile emissions of plants like Acmella radicans and is thought to contribute to its allelopathic effects, influencing the growth of neighboring plants. mdpi.com The presence of 6-tridecanone in the VOC profile of wheat at the post-anthesis stage has been linked to the deterrence of oviposition by the wheat midge, Sitodiplosis mosellana. nih.gov

Impact on Plant Physiology and Development

Modulation of Plant Growth and Morphological Responses (e.g., Root Elongation)

Volatile organic compounds emitted by rhizobacteria can significantly influence plant root-system architecture. researchgate.net While research specifically detailing the effects of 6-tridecanone is limited, studies on closely related methyl ketones provide insight into its potential roles. For example, 2-tridecanone has been shown to stimulate root development in lettuce (Lactuca sativa). mdpi.comresearchgate.net Specifically, exposure to 2-tridecanone released from solid lipid nanoparticles led to a strong increase in the number of lateral roots. mdpi.com

The table below summarizes the observed effects of a related ketone on lettuce seedling growth.

| Treatment | Primary Root Length | Leaf Area | Number of Lateral Roots | Lateral Root Length |

| 2-tridecanone (125 µL L⁻¹) | Stimulated | No significant effect | Strongly increased (75.4%) | No significant effect |

| 2-tridecanone (375 µL L⁻¹) | Stimulated | Improved | Strongly increased (96.7%) | No significant effect |

Data adapted from a study on Lactuca sativa seedlings exposed to 2-tridecanone released from solid lipid nanoparticles. mdpi.com

These findings suggest that ketones like 6-tridecanone can act as signaling molecules that modulate plant growth, particularly root morphology, which is crucial for nutrient and water uptake. nih.govmdpi.com

Influence on Plant Antioxidant Defense Systems (e.g., Peroxidase, Superoxide Dismutase Activity)

Plants possess both enzymatic and non-enzymatic antioxidant defense systems to protect against oxidative stress caused by reactive oxygen species (ROS). ms-editions.cl Exposure to certain volatile ketones can modulate these defense systems. mdpi.com

The table below shows the impact of 2-tridecanone on the antioxidant system of Lactuca sativa seedlings.

| Treatment Dose of 2-tridecanone | Antioxidant Capacity (TEAC) | Total Phenol Concentration |

| 125 µL L⁻¹ | Decreased | No significant change |

| 250 µL L⁻¹ | Decreased | No significant change |

| 375 µL L⁻¹ | Decreased | Strongly increased |

| 500 µL L⁻¹ | Decreased | Strongly increased |

Data adapted from a study on Lactuca sativa seedlings exposed to 2-tridecanone released from solid lipid nanoparticles. mdpi.com

This modulation of the antioxidant system indicates that 6-tridecanone could play a role in how plants respond to and tolerate environmental stresses that lead to oxidative damage. nih.gov

Involvement in Plant-Associated Chemical Ecology and Defense Mechanisms

While research on the specific roles of many individual long-chain ketones is ongoing, evidence points to their involvement in plant defense and signaling. The isomer 2-tridecanone, for instance, is a well-documented natural insecticide found in the glandular trichomes of wild tomato species like Lycopersicon hirsutum. noveltyjournals.comresearchgate.net This compound is toxic to various insect herbivores, including Helicoverpa zea and Spodoptera exigua. noveltyjournals.com The defensive properties of methyl ketones like 2-tridecanone and 2-undecanone (B123061) in wild tomato are associated with antibiosis (adversely affecting insect life parameters) and antixenosis (repelling pests). inrae.fr

Direct evidence for the role of 6-tridecanone has been identified in the chemical ecology of rice (Oryza sativa). In a study examining the chemical profile of rice varieties in relation to the rice stink bug, Oebalus pugnax, 6-tridecanone was detected as one of the volatile organic compounds (VOCs) emitted by the plant. mdpi.com The emission of specific VOCs by plants can play a crucial role in mediating interactions with herbivores, either by deterring them or by attracting their natural enemies. frontiersin.org In the context of rice, 6-tridecanone was identified alongside other ketones, such as 4-tridecanone, although its precise function as a repellent or attractant in this specific interaction requires further investigation. mdpi.com

The study on rice varieties detected 6-tridecanone in both a susceptible (Cocodrie) and a resistant (LaKast) variety, with slightly different emission levels, suggesting a potential role in the plant's baseline chemical profile. mdpi.com

Table 1: Emission of Ketones from Two Rice Varieties

This table presents the mean (±SE) amount (ng) of specific ketones collected from the headspace of a susceptible and a resistant rice variety over a 24-hour period.

| Compound | Retention Time (min) | Variety: Cocodrie (Susceptible) | Variety: LaKast (Resistant) |

| 6-Tridecanone | 21.4 | 0.05 ± 0.01 | 0.05 ± 0.02 |

| 4-Tridecanone | 21.3 | 0.11 ± 0.02 | 0.10 ± 0.04 |

| Data sourced from Bhavanam et al. (2022). mdpi.com |

Broader Ecological Significance of Long-Chain Ketones

Role in Chemical Communication and Signaling within Ecosystems

Long-chain ketones are significant components of chemical signaling systems across a diverse range of organisms, functioning as semiochemicals that mediate interactions. biorxiv.orgrutgers.edu In many insects, these compounds are derivatives of cuticular hydrocarbons (CHCs), which are long aliphatic chains covering the body surface. biorxiv.org Environmental factors like UV radiation can cause the oxidative degradation of these CHCs, cleaving double bonds to produce a variety of volatile organic compounds, including shorter-chain ketones. biorxiv.org These degradation products can then act as attractants or repellents, guiding social behaviors such as aggregation. biorxiv.org

Beyond insects, long-chain ketones are implicated in the chemical communication of vertebrates. Analyses of skin secretions from the nose-horned viper (Vipera ammodytes) revealed the presence of several ketones, including 2-pentacosanone (B3207937) and 2-heptacosanone, which are thought to play a role in their chemical communication system. mdpi.com Similarly, certain ketones are found in the femoral or precloacal gland secretions of some lizard species, where they may function as components of pheromonal signals, although their exact role is often still under investigation. lacertilia.de In mammals, symbiotic microbes in the anogenital glands of the giant panda are believed to mediate the synthesis of various chemical signals, including medium-chain ketones, which are likely involved in transmitting reproductive information. nih.gov

The structural specificity of these ketones is often crucial for their function, allowing for species-specific signaling that is vital for processes like mate recognition. rutgers.edu

Contribution to Biogeochemical Cycling and Environmental Transformations

Long-chain ketones are stable lipids that can be preserved in geological sediments over long time scales, making them valuable biomarkers for paleoenvironmental reconstructions. Their presence and distribution in sediment cores can provide insights into past biogeochemical processes and climatic conditions. researchgate.netvliz.be

One significant role is in tracking the historical pH of peatlands. The distribution of long-chain n-alkan-2-ones in peat deposits has been shown to differ between acidic and alkaline conditions. researchgate.net This pH-dependent distribution is likely controlled by the transformation pathways of their precursor compounds. researchgate.net As such, these ketones can serve as a proxy to reconstruct past changes in peatland acidification, which is linked to regional climate shifts like drought. researchgate.net

In aquatic environments, long-chain ketones are involved in the transformation of other organic molecules. For example, long-chain keto-ols found in marine and lacustrine sediments are believed to be intermediate products formed from the post-depositional oxidation of long-chain alkyl diols. vliz.beresearchgate.net The study of these transformation processes helps to elucidate the biogeochemical cycling of carbon in aquatic systems. researchgate.net The formation of long-chain ketones is not limited to oxidative processes; they can also be produced via the catalytic pyrolysis or ketonization of fatty acids and esters, which are abundant in biomass. scielo.brpjoes.com These transformation pathways are a fundamental part of the environmental fate of complex organic matter. scielo.brpjoes.com

Advanced Analytical and Spectroscopic Characterization of 6 Tridecanone

Chromatographic-Mass Spectrometric (GC-MS, LC-HRMS) Applications

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of 6-tridecanone. These hyphenated techniques are indispensable for separating the ketone from intricate matrices and providing definitive identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like 6-tridecanone. nih.govmeasurlabs.com Its high separation efficiency and sensitive detection capabilities make it ideal for identifying and quantifying this ketone in various samples. 6-napse.com In biological studies, GC-MS has been employed to analyze the chemical composition of essential oils, where 2-tridecanone (B165437), an isomer of 6-tridecanone, was identified as a significant component in the leaves of Zanthoxylum armatum DC. mdpi.com The technique is also suited for the analysis of environmental samples, such as water and soil, to monitor for organic pollutants. measurlabs.comresearchgate.netbrjac.com.br The general workflow involves separating volatile compounds in a gas chromatograph followed by detection and identification using a mass spectrometer, which fragments the molecules and creates a unique mass spectrum for each compound. 6-napse.com

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) offers another robust method for the analysis of 6-tridecanone, particularly in complex biological and environmental matrices. up.ptinnovareacademics.in This technique is advantageous for non-volatile compounds or those that are thermally unstable. LC-HRMS has been utilized in the study of nocuolin A biosynthesis, where it was instrumental in detecting 6-tridecanone. up.ptresearchgate.net The high resolution of the mass spectrometer allows for the determination of the elemental composition of the molecule, providing a high degree of confidence in its identification. uni-marburg.de In environmental analysis, LC-MS methods are used to screen for a wide range of micro-organic contaminants in groundwater, including industrial compounds, pesticides, and pharmaceuticals. nerc.ac.uk

The selection between GC-MS and LC-HRMS often depends on the specific characteristics of the sample matrix and the research question. For instance, GC-MS is often preferred for analyzing volatile compounds in preen oil of birds, while LC-HRMS might be more suitable for analyzing metabolites in aqueous biological extracts. innovareacademics.inbiologists.com

Table 1: Applications of Chromatographic-Mass Spectrometric Techniques for Ketone Analysis

| Technique | Application Area | Sample Matrix | Findings |

|---|---|---|---|

| GC-MS | Environmental Monitoring | Wastewater, surface water, soil | Detection and quantification of various organic pollutants, including ketones. sepscience.com |

| GC-MS | Botany | Essential oil of Zanthoxylum armatum | Identification of 2-tridecanone as a component of the leaf essential oil. mdpi.com |

| LC-HRMS | Biosynthesis Studies | Enzymatic assays | Detection of 6-tridecanone as a product in the biosynthesis of nocuolin A. up.ptresearchgate.net |

| GC-MS | Ornithology | Avian preen oil | Quantitative analysis of volatile compounds, using 7-tridecanone (B47724) as an internal standard. biologists.com |

| LC-MS | Environmental Science | Groundwater | Screening for micro-organic contaminants, including industrial ketones. nerc.ac.uk |

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the metabolic fate of compounds and elucidate biosynthetic pathways. While specific studies detailing the use of isotopic labeling for the pathway elucidation of 6-tridecanone are not prevalent in the provided search results, the principles of this methodology are well-established for other ketones. For example, in the study of ketone body metabolism, labeled precursors can be introduced into a biological system. researchgate.net The incorporation of the isotope into various metabolites is then tracked over time using mass spectrometry. This allows researchers to map the flow of atoms through a metabolic pathway and to identify key intermediates and enzymatic reactions.

In the context of 6-tridecanone, one could envision using precursors labeled with stable isotopes such as ¹³C or ²H. By feeding these labeled precursors to an organism or enzymatic system that produces 6-tridecanone, it would be possible to determine the origin of the carbon atoms in the final molecule. This information is crucial for understanding the biosynthetic logic and the enzymes involved in its formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including 6-tridecanone. core.ac.uknumberanalytics.com It provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. numberanalytics.comox.ac.uk Both ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the position of the carbonyl group. researchgate.net

For 6-tridecanone, the ¹H NMR spectrum would show characteristic signals for the protons on the carbon atoms adjacent to the carbonyl group (α-protons), which would be shifted downfield compared to other methylene (B1212753) protons in the alkyl chains. The ¹³C NMR spectrum would exhibit a distinct signal for the carbonyl carbon, typically in the range of 200-220 ppm, providing definitive evidence for the ketone functional group. mdpi.com Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, confirming the linear tridecane (B166401) chain and the position of the carbonyl group at the 6-position. core.ac.ukmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Tridecanone

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1/C13 (CH₃) | ~0.88 | ~14.0 |

| C2/C12 (CH₂) | ~1.26 | ~22.6 |

| C3/C11 (CH₂) | ~1.30 | ~23.8 |

| C4/C10 (CH₂) | ~1.55 | ~29.2 |

| C5/C7 (α-CH₂) | ~2.40 | ~42.7 |

| C6 (C=O) | - | ~211.5 |

| C8 (CH₂) | ~1.29 | ~31.8 |

| C9 (CH₂) | ~1.29 | ~29.4 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org For 6-tridecanone, the most prominent and diagnostic absorption in the IR spectrum is the carbonyl (C=O) stretch. Saturated aliphatic ketones typically show a strong, sharp absorption band in the region of 1715 cm⁻¹. libretexts.orglibretexts.orgspecac.com The presence of this band is a clear indicator of a ketone functional group.

In addition to the carbonyl stretch, the IR spectrum of 6-tridecanone would also display C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chains in the region of 2850-3000 cm⁻¹. libretexts.org C-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹), which can provide further structural information, although this region is often complex. libretexts.orgspecac.com

Table 3: Characteristic IR Absorption Frequencies for 6-Tridecanone

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretch | 1705-1725 | Strong |

| C-H (Alkane) | Stretch | 2850-2960 | Strong |

| C-H (Alkane) | Bend | 1350-1470 | Medium |

Method Validation and Quality Assurance in Quantitative Academic Research

For quantitative studies of 6-tridecanone to be considered reliable and reproducible, rigorous method validation and quality assurance (QA) are essential. nih.gov This involves demonstrating that an analytical method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Linearity is established by analyzing a series of standards of known concentrations to demonstrate a proportional response of the instrument. rsc.org A calibration curve is generated, and the coefficient of determination (R²) should ideally be greater than 0.99.

Accuracy refers to the closeness of a measured value to the true value and is often assessed through recovery studies, where a known amount of 6-tridecanone is spiked into a blank matrix and analyzed.

Precision measures the degree of agreement among a series of measurements of the same sample and is typically expressed as the relative standard deviation (RSD). nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov

In academic research, quality assurance also involves the use of internal standards to correct for variations in sample preparation and instrument response. biologists.com For example, a structurally similar compound not present in the sample, such as an isotopically labeled version of 6-tridecanone or another ketone like 7-tridecanone, can be used. biologists.com Regular analysis of quality control (QC) samples and participation in inter-laboratory comparison studies, where applicable, further ensure the reliability of the data. Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), provides a framework for robust method validation. nih.gov

Future Research Directions and Translational Perspectives for 6 Tridecanone

Deeper Understanding of Regiospecificity in Biosynthesis and Metabolism

Future research will likely focus on unraveling the precise mechanisms that govern the regiospecificity of enzymes involved in both the synthesis and breakdown of 6-tridecanone. In biosynthesis, the formation of 6-tridecanone from hexanoic and octanoic acids has been identified. acs.org Specifically, the enzyme NocG is involved in generating a 13-carbon alkyl-β-ketoacid, which is a precursor to 6-tridecanone. acs.org Understanding how NocG and other potential synthases select the C-6 position for the carbonyl group is a key area for investigation.

On the metabolic side, the degradation of 6-tridecanone presents an interesting case of regiospecificity. Ketone monooxygenases can act on 6-tridecanone, inserting an oxygen atom on either side of the carbonyl group. This results in the formation of two different esters: heptyl hexanoate (B1226103) and pentyl octanoate (B1194180). researchgate.net This lack of strict regiospecificity in degradation contrasts with the presumed specificity in its biosynthesis and warrants further investigation. Elucidating the structural features of these monooxygenases that allow for this dual-product formation will be crucial.

Exploration of Novel Enzyme Systems for 6-Tridecanone Synthesis and Degradation

The identification and characterization of new enzymes with tailored activities for 6-tridecanone synthesis and degradation are critical for advancing its biotechnological applications. While some enzymes involved in methyl ketone synthesis have been identified, such as Methylketone Synthase 1 (MKS1), these are often associated with the production of other ketones like 2-tridecanone (B165437). nih.gov Exploring diverse microbial and plant sources may reveal novel synthases with a higher specificity for producing 6-tridecanone.

For degradation, research has identified secondary alcohol oxidases and β-diketone hydrolases from Pseudomonas species that are involved in the breakdown of related compounds. tandfonline.comresearchgate.netresearchgate.net For instance, a secondary alcohol oxidase from a Pseudomonas species can oxidize 8-hydroxy-6-tridecanone. tandfonline.comresearchgate.netresearchgate.net Further exploration could uncover enzymes that directly target and degrade 6-tridecanone. Baeyer-Villiger monooxygenases (BVMOs) are another promising class of enzymes for 6-tridecanone degradation, as they are known to convert ketones to esters. researchgate.netacs.orgasm.org The application of these enzymes is a growing field in biocatalysis. uni-greifswald.de

Table 1: Enzymes with Potential Relevance to 6-Tridecanone Synthesis and Degradation

| Enzyme Class | Potential Role | Source Organism Example | Relevant Substrates/Products |

| Ketone Monooxygenase | Degradation | Pseudomonas cepacia | Converts 6-tridecanone to heptyl hexanoate and pentyl octanoate researchgate.net |

| Secondary Alcohol Oxidase | Degradation | Pseudomonas sp. | Oxidizes 8-hydroxy-6-tridecanone tandfonline.comresearchgate.netresearchgate.net |

| β-Diketone Hydrolase | Degradation | Pseudomonas sp. | Hydrolyzes aliphatic β-diketones tandfonline.com |

| Methylketone Synthase | Synthesis | Lycopersicon hirsutum | Synthesizes methylketones from β-ketoacyl-ACPs nih.gov |

| Baeyer-Villiger Monooxygenase | Degradation | Pseudomonas putida | Oxidizes various ketones to esters researchgate.netacs.org |

| NocG | Synthesis | Nodularia sp. | Forms a C13 alkyl-β-ketoacid precursor acs.org |

Advanced Approaches in Sustainable Bioproduction and Bioremediation of 6-Tridecanone

Developing sustainable methods for producing and degrading 6-tridecanone is a key area of future research. For bioproduction, engineered microorganisms like Pseudomonas taiwanensis and Escherichia coli are being explored for the synthesis of various methyl ketones. nih.govoup.comacs.org These efforts often involve modifying fatty acid metabolism pathways to channel precursors towards ketone formation. nih.gov Co-feeding strategies, such as using ethanol (B145695) along with glucose, have been shown to enhance the yield of methyl ketones in engineered P. taiwanensis. oup.com Similar strategies could be optimized for the specific production of 6-tridecanone.

For bioremediation, the focus is on utilizing microorganisms and their enzymes to break down 6-tridecanone in contaminated environments. researchgate.netresearchgate.net This is particularly relevant given its use in some agricultural applications. jscimedcentral.com Research into the degrading capabilities of soil microbiota and the enhancement of these activities through the addition of organic amendments could lead to effective bioremediation strategies. jscimedcentral.com The use of constructed wetlands and bio-filters are also promising approaches for mitigating pesticide runoff, which could be adapted for 6-tridecanone. jscimedcentral.com

Elucidation of Structure-Function Relationships in Ecological Interactions and Bio-Based Applications

A deeper understanding of how the specific chemical structure of 6-tridecanone influences its biological activity is essential for its application. Its linear chain and the position of the carbonyl group are key determinants of its interactions with biological targets. In ecological contexts, methyl ketones, including those found in wild tomatoes, play a role in plant defense against pests. unirioja.es The specific structure of 6-tridecanone likely contributes to its effectiveness as a repellent or toxin to certain insects. jscimedcentral.com

In bio-based applications, 6-tridecanone's structure lends itself to various uses. For example, its hydrophobic nature allows it to integrate into and disrupt microbial cell membranes, forming the basis of its antimicrobial properties. The carbonyl group can also participate in enzyme inhibition. Furthermore, 6-tridecanone and related ketones are being investigated as precursors for biofuels. rsc.orgacs.org Understanding the relationship between the C-6 carbonyl position and the efficiency of conversion to fuel molecules will be critical for this application. The production of 2-tridecyl sophorosides, which have applications as biosurfactants, has been achieved using 2-tridecanone as a co-substrate, highlighting another avenue for bio-based products derived from this ketone. znaturforsch.com

Q & A

Basic: What analytical methods are recommended for quantifying 6-Tridecanone in complex matrices, and how can their accuracy be validated?

Answer:

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for quantifying 6-Tridecanone due to their sensitivity and specificity. For GC-MS, derivatization may enhance volatility, while HPLC with UV detection (e.g., at 210–220 nm) is effective for non-volatile matrices. Method validation should include:

- Calibration curves with R² > 0.99 .

- Recovery assays (spiked samples) to assess matrix effects.

- Inter-laboratory comparisons to ensure reproducibility.

NIST-certified reference materials (when available) should be used for instrument calibration .

Basic: What are the critical physicochemical properties of 6-Tridecanone that influence its stability in experimental settings?

Answer:

Key properties include:

- Boiling point : ~255°C (affects distillation and storage conditions).

- LogP (octanol-water partition coefficient) : ~4.2, indicating high hydrophobicity, which impacts solubility in aqueous systems .

- Photostability : Susceptibility to UV degradation necessitates amber glassware for light-sensitive experiments.

Researchers should pre-test storage conditions (e.g., inert gas environments) and monitor degradation via periodic GC-MS analysis .

Advanced: How can researchers resolve contradictions in reported bioactivity data for 6-Tridecanone across different model organisms?

Answer:

Contradictions often arise from variations in experimental design (e.g., dosage, exposure time) or organism-specific metabolic pathways. To address this:

- Conduct dose-response meta-analyses to identify threshold effects .

- Apply comparative metabolomics to track species-dependent metabolite profiles .

- Use in silico models (e.g., molecular docking) to predict binding affinities across homologous protein targets .

Document methodological discrepancies (e.g., solvent choice, endpoint measurements) in systematic reviews to clarify context-dependent outcomes .

Advanced: What experimental strategies optimize the synthesis of 6-Tridecanone derivatives for structure-activity relationship (SAR) studies?

Answer:

- Catalytic optimization : Test palladium-catalyzed cross-coupling vs. Grignard reactions to balance yield and purity .

- Purification : Use preparative HPLC with evaporative light scattering detection (ELSD) for non-UV-active intermediates.

- Stereochemical control : Employ chiral chromatography or asymmetric catalysis for enantiomerically pure derivatives.

Validate synthetic routes using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), referencing NIST spectral libraries .

Basic: How should researchers design in vitro assays to evaluate 6-Tridecanone’s antimicrobial efficacy while minimizing cytotoxicity?

Answer:

- Dose range : Start with sub-MIC (minimum inhibitory concentration) levels to avoid non-specific cell death.

- Controls : Include solvent-only (e.g., DMSO) and positive controls (e.g., ampicillin for bacteria).

- Cytotoxicity parallel assays : Use mammalian cell lines (e.g., HEK293) with MTT or resazurin-based viability tests.

Triangulate results with fluorescence microscopy to confirm membrane integrity .

Advanced: What statistical approaches are robust for analyzing non-linear dose-response relationships in 6-Tridecanone toxicity studies?

Answer:

- Non-parametric models : Fit data using Hill-slope or four-parameter logistic (4PL) regression for sigmoidal curves .

- Bootstrap resampling : Estimate confidence intervals for EC₅₀/LC₅₀ values.

- Bayesian hierarchical modeling : Account for inter-study variability in meta-analyses .

Report effect sizes with 95% credible intervals and perform sensitivity analyses to exclude outlier datasets .

Basic: What are the best practices for conducting a literature review on 6-Tridecanone’s ecological impacts?

Answer:

- Database selection : Prioritize PubMed, Scopus, and Web of Science, using Boolean terms (e.g., "6-Tridecanone AND ecotoxicity") .

- Inclusion criteria : Filter studies by peer-reviewed status, sample size (n ≥ 3 replicates), and ecological relevance (e.g., soil vs. aquatic systems).

- Gap analysis : Map studies to identify under-researched areas (e.g., long-term soil persistence) using PRISMA frameworks .

Advanced: How can mixed-methods research designs enhance mechanistic studies of 6-Tridecanone’s neuroactive properties?

Answer:

Combine:

- Quantitative electrophysiology (e.g., patch-clamp recordings to measure ion channel modulation).

- Qualitative transcriptomics (RNA-seq to identify differentially expressed genes).

- Behavioral assays (e.g., rodent models for anxiolytic effects).

Integrate findings via convergent triangulation, ensuring methodological alignment with the research question .

Basic: What ethical considerations are critical when designing animal studies involving 6-Tridecanone?

Answer:

- 3R compliance : Reduce animal numbers via power analysis; refine procedures to minimize distress; replace with in vitro models where feasible .

- Endpoint justification : Define humane endpoints (e.g., tumor size thresholds) pre-study.

- Regulatory approval : Submit protocols to institutional animal care committees (IACUC) with detailed rationale for 6-Tridecanone’s necessity over alternatives .

Advanced: How can contradiction analysis frameworks (e.g., TRIZ) address challenges in scaling 6-Tridecanone synthesis from lab to pilot plant?

Answer:

Apply TRIZ principles to resolve technical contradictions:

- Parameter adjustment : Increase reaction temperature (improves yield) while using inert gases to reduce side reactions.

- Separation in time : Stage catalyst addition to control exothermic peaks.

- Prioritization matrices : Rank factors (cost, purity, scalability) to optimize batch vs. continuous flow processes .

Retrosynthesis Analysis